molecular formula C15H16BrNO4 B12845496 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate

Cat. No.: B12845496
M. Wt: 354.20 g/mol
InChI Key: IGNOOYDYYHQTEW-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate is a brominated indole derivative featuring a tert-butyl ester at the 1-position and a methyl ester at the 4-position. The bromine atom at the 6-position enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl group provides steric protection to the adjacent ester, improving stability under basic or acidic conditions, while the methyl ester balances solubility in organic solvents. This compound is structurally related to bioactive indole derivatives, which are pivotal in medicinal chemistry due to their resemblance to endogenous molecules like serotonin .

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 6-bromoindole-1,4-dicarboxylate

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3

InChI Key

IGNOOYDYYHQTEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride.

    Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and DMF as an electrophile.

    Key Step: The TBS-protected enyne side chain is introduced at the 4-position through Horner–Wadsworth–Emmons olefination.

Chemical Reactions Analysis

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate undergoes various chemical reactions:

Scientific Research Applications

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.

    Biology: Indole derivatives, including this compound, are studied for their anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various disorders.

    Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate with analogous compounds:

Compound Core Structure Substituents Molecular Weight Key Reactivity/Applications References
This compound Indole 6-Br, 1-(tert-butyl ester), 4-(methyl ester) ~355.19 (est.) Cross-coupling reactions, medicinal chemistry intermediate
1-tert-butyl 4-methyl 1H-indole-1,4-dicarboxylate Indole 1-(tert-butyl ester), 4-(methyl ester) 257.33 Lacks bromine; used as a precursor for functionalization
(E)-tert-butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate Indole 6-(propenyl mesylate), 1-(tert-butyl ester) Not reported Mesylate group acts as a leaving group for nucleophilic substitution
1-(tert-butyl) 4-methyl 4-methylpiperidine-1,4-dicarboxylate Piperidine 4-methyl, 1-(tert-butyl ester), 4-(methyl ester) 257.33 Flexible aliphatic core; used in enzyme inhibition studies (e.g., sEH inhibitors)
4-Benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate Piperazine 4-benzyl, 1-(tert-butyl ester), 2-isopropyl 362.47 Chiral center and benzyl group enhance binding specificity in receptor-targeted drug design

Structural and Functional Insights

Indole vs. Piperidine/Piperazine Derivatives: The indole core enables π-π stacking interactions in biological systems, whereas piperidine/piperazine derivatives exhibit conformational flexibility, favoring interactions with enzymes requiring non-planar binding pockets . Bromine at the 6-position (target compound) facilitates halogen bonding and cross-coupling, unlike the non-halogenated indole in .

Substituent Effects :

  • The tert-butyl group in all compounds enhances metabolic stability by shielding esters from hydrolysis. However, the methyl ester in the target compound reduces steric hindrance compared to bulkier esters (e.g., benzyl in ) .
  • The mesyloxy group in ’s compound is more reactive in nucleophilic substitutions than bromine, but bromine offers versatility in transition-metal-catalyzed reactions .

Applications :

  • The target compound’s bromine atom makes it superior for synthesizing diversely functionalized indoles, whereas piperidine derivatives () are tailored for modulating enzyme activity due to their aliphatic amines .

Research Findings and Trends

Synthetic Utility :

  • The bromine in this compound allows efficient Suzuki couplings, enabling access to aryl/heteroaryl-substituted indoles for drug discovery .
  • Piperidine dicarboxylates (e.g., ) are optimized for liver microsomal stability, a critical factor in pharmacokinetics .

Stability and Solubility: The tert-butyl ester in the target compound improves stability in polar solvents compared to ethyl esters (), which are more prone to hydrolysis .

Biological Relevance :

  • Indole derivatives are prominent in kinase and GPCR-targeted therapies. The bromo-substituted compound could serve as a precursor for inhibitors of bromodomain-containing proteins .

Biological Activity

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate (CAS No. 220499-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H17BrN2O4
  • Molecular Weight : 375.21 g/mol
  • Structure : The compound features a bromo substituent on the indole ring and two carboxylate groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, indole derivatives have shown efficacy against viruses such as HIV and Hepatitis C by inhibiting viral replication through interference with viral enzymes .
  • Anticancer Properties : Indole derivatives are known for their anticancer activities. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Specifically, related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
CytotoxicityCC50 values indicating cytotoxicity

Case Study 1: Antiviral Efficacy

A study investigated the antiviral effects of various indole derivatives, including those structurally similar to this compound. The results indicated that certain modifications to the indole structure could enhance antiviral activity against HIV, with EC50 values significantly lower than those of standard antiviral agents .

Case Study 2: Anticancer Activity

In another investigation, the compound's analogs were tested for their ability to inhibit breast cancer cell lines. Results showed that specific substitutions on the indole ring led to increased potency in inducing apoptosis and inhibiting cell growth. The study highlighted a correlation between structural features and biological activity, suggesting a promising avenue for further research into this compound's therapeutic potential .

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